molecular formula C15H22ClNO2 B290330 N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide

N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide

Cat. No. B290330
M. Wt: 283.79 g/mol
InChI Key: QRVRLIKGKYSWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide is a chemical compound that belongs to the class of drugs known as gabapentinoids. It is commonly referred to as clonidine and is used in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Clonidine is known to have a high affinity for the α2-adrenergic receptor and is believed to work by reducing the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety.

Mechanism of Action

The mechanism of action of clonidine is believed to involve the activation of α2-adrenergic receptors in the central nervous system. This leads to a reduction in the release of norepinephrine, a neurotransmitter that is involved in the regulation of pain and anxiety. By reducing the release of norepinephrine, clonidine is able to reduce pain and anxiety in patients with these conditions.
Biochemical and Physiological Effects:
Clonidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of norepinephrine, as well as to reduce the activity of the sympathetic nervous system. Clonidine has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. Additionally, clonidine has been shown to have a positive effect on sleep quality.

Advantages and Limitations for Lab Experiments

Clonidine has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of α2-adrenergic receptor activation. Clonidine is also relatively inexpensive and widely available, making it a cost-effective option for use in laboratory experiments. However, clonidine does have some limitations. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experimental animals. Additionally, clonidine has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on clonidine. One area of interest is the potential use of clonidine in the treatment of opioid use disorder. Several studies have suggested that clonidine may be effective in reducing the severity of withdrawal symptoms in patients undergoing opioid detoxification. Another area of interest is the potential use of clonidine in the treatment of post-traumatic stress disorder (PTSD). Some studies have suggested that clonidine may be effective in reducing the symptoms of PTSD, although more research is needed to confirm these findings. Finally, there is interest in developing new analogs of clonidine that may have improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of clonidine involves a multistep process that begins with the reaction of 2-methoxybenzaldehyde with propylmagnesium bromide to form 2-methoxy-1-phenylpropan-1-ol. The second step involves the reaction of this compound with thionyl chloride to form 2-methoxy-1-phenylpropan-1-ol chloride. The third step involves the reaction of this compound with 5-chloro-2-methoxyaniline to form the final product, N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide.

Scientific Research Applications

Clonidine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and anxiety disorders. Several studies have demonstrated the efficacy of clonidine in reducing pain and anxiety in patients with these conditions. Clonidine has also been shown to have a positive effect on sleep quality and to reduce the incidence of opioid-induced hyperalgesia.

properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-propylpentanamide

InChI

InChI=1S/C15H22ClNO2/c1-4-6-11(7-5-2)15(18)17-13-10-12(16)8-9-14(13)19-3/h8-11H,4-7H2,1-3H3,(H,17,18)

InChI Key

QRVRLIKGKYSWRU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.